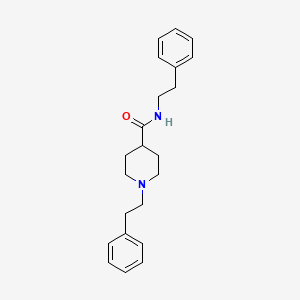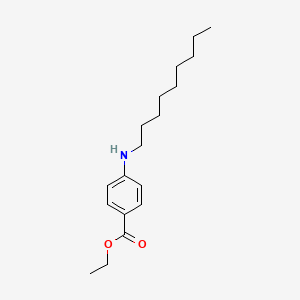![molecular formula C19H14O B14006549 1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)
1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one is an organic compound with the molecular formula C19H14O and a molecular weight of 258.31 g/mol . This compound is characterized by its unique structure, which includes a butadienone core substituted with a 3-methylphenyl ethynyl group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenylacetylene and 2-bromobenzaldehyde.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Applications De Recherche Scientifique
1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one can be compared with other similar compounds, such as:
1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-ol: This compound has a hydroxyl group instead of a carbonyl group, leading to different chemical properties and reactivity.
1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-amine: The presence of an amine group in this compound results in different biological activities and applications.
Propriétés
Formule moléculaire |
C19H14O |
|---|---|
Poids moléculaire |
258.3 g/mol |
InChI |
InChI=1S/C19H14O/c1-3-7-19(20)18-11-5-4-10-17(18)13-12-16-9-6-8-15(2)14-16/h4-11,14H,1H2,2H3 |
Clé InChI |
AZCUEBLROQQUKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C#CC2=CC=CC=C2C(=O)C=C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


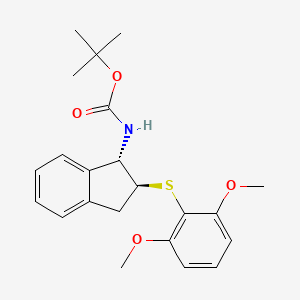
![(1S)-2'-(1-Pyrrolidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14006487.png)
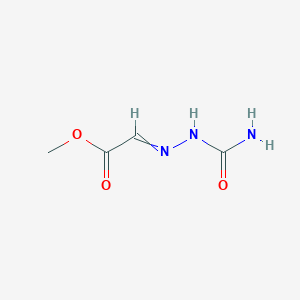
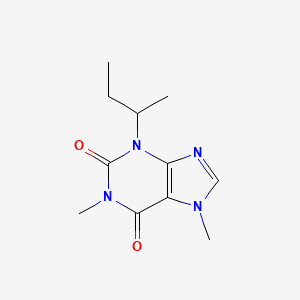
![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile](/img/structure/B14006503.png)
![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)
![Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate](/img/structure/B14006517.png)
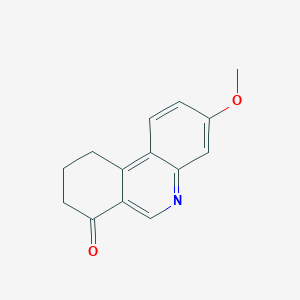
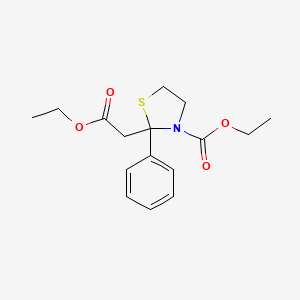
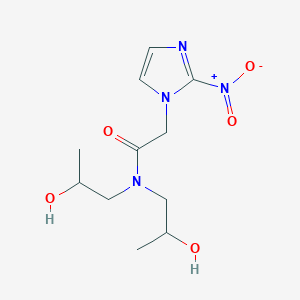

![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
